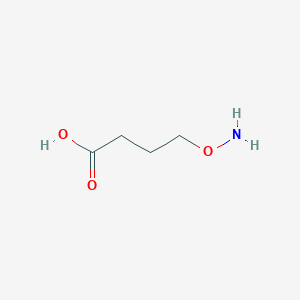
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is a non-proteinogenic amino acid characterized by the presence of an aminooxy functional group attached to the butyric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) can be synthesized through several methods. One common approach involves the reaction of butyric acid with hydroxylamine under acidic conditions to form the aminooxy group. Another method includes the use of oxime ligation, which supports the regiospecific incorporation of the aminooxy moiety .
Industrial Production Methods: Industrial production of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) often involves fermentation processes using specific bacterial strains. For instance, Clostridium tyrobutyricum is a promising microorganism for the production of butyric acid derivatives . The fermentation process can be optimized through various techniques, including batch, fed-batch, and continuous fermentation combined with cell recycling or immobilization .
Analyse Chemischer Reaktionen
Types of Reactions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted derivatives of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1).
Wissenschaftliche Forschungsanwendungen
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in studying enzyme inhibition and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) involves its interaction with enzymes and metabolic pathways. The aminooxy group can form covalent bonds with pyridoxal phosphate, inhibiting the activity of vitamin B6-dependent enzymes . This inhibition affects various metabolic processes, including amino acid metabolism and neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
L-Canaline: A structural analog of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1), L-canaline is also a non-proteinogenic amino acid with an aminooxy group.
Gamma-Aminobutyric Acid (GABA): Although structurally different, GABA is another amino acid with significant biological activity, primarily as an inhibitory neurotransmitter in the central nervous system.
Uniqueness: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit pyridoxal phosphate-dependent enzymes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C4H9NO3 |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
4-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c5-8-3-1-2-4(6)7/h1-3,5H2,(H,6,7) |
InChI-Schlüssel |
SVAAPFWNUGXEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















